Asada-ame is primarily sourced from glutinous rice, a type of rice that is sticky when cooked. The production process involves steaming the rice and then fermenting it with the help of specific molds and yeasts. The fermentation process not only enhances the sweetness but also contributes to the syrup's distinct umami flavor. This traditional method has been passed down through generations in Japan and remains popular in both home cooking and commercial food production.
Asada-ame can be classified as a carbohydrate-based sweetener. It falls under the category of natural sweeteners, specifically those derived from plant sources. Its primary components are oligosaccharides and simple sugars, making it an alternative to refined sugars and artificial sweeteners.
The synthesis of asada-ame involves several key steps:
The fermentation process typically lasts between 3 to 7 days, depending on environmental conditions such as temperature and humidity. Monitoring pH levels and sugar concentrations during fermentation is crucial for achieving optimal flavor and sweetness.
The molecular structure of asada-ame primarily consists of oligosaccharides, including maltose and glucose. These sugars are formed during the hydrolysis of starch by enzymes produced during fermentation.
The average composition of asada-ame includes:
The exact composition can vary based on the fermentation conditions and the specific strains of mold used.
During the fermentation process, several key chemical reactions occur:
The hydrolysis reaction can be represented as follows:
where represents starch.
The mechanism by which asada-ame exerts its sweetness involves several factors:
Studies indicate that asada-ame has a sweetness level approximately 0.5 to 0.7 times that of sucrose, making it a moderate sweetener with additional flavor benefits.
Relevant analyses show that asada-ame has antioxidant properties due to phenolic compounds formed during fermentation.
Asada-ame finds extensive use in various scientific and culinary applications:
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